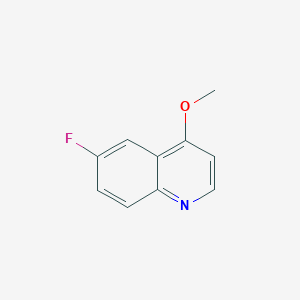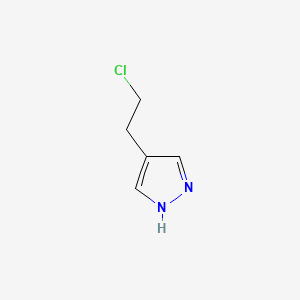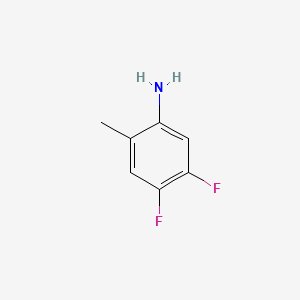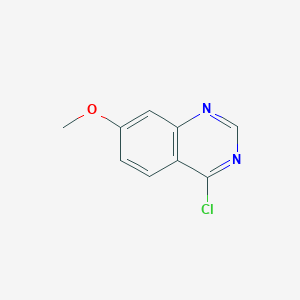
6-氟-4-甲氧基喹啉
描述
6-Fluoro-4-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
科学研究应用
6-Fluoro-4-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Investigated for its antimalarial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
作用机制
Target of Action
It’s known that quinoline derivatives, which 6-fluoro-4-methoxyquinoline is a part of, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
A study has shown that a similar compound, 6-fluoro, 4-hydroxy, 2-methylquinoline, interacts with titanium oxide nanoparticles (TiO2 NPs), revealing a mix of static and dynamic fluorescence quenching mechanisms
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biological processes
Result of Action
It’s known that quinoline derivatives can have a wide range of biological activities
生化分析
Cellular Effects
Other quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
A study on a similar compound, 6-fluoro, 4-hydroxy, 2-methylquinoline, revealed a mix of static and dynamic fluorescence quenching mechanisms when interacting with titanium oxide nanoparticles
Dosage Effects in Animal Models
The effects of different dosages of 6-Fluoro-4-methoxyquinoline in animal models have not been reported in the literature. Studies on other quinolones have shown that dosage can significantly impact their effects , suggesting that similar studies on 6-Fluoro-4-methoxyquinoline could yield important insights.
Subcellular Localization
The subcellular localization of 6-Fluoro-4-methoxyquinoline is not known. Determining the subcellular localization of a compound can provide important insights into its function and activity. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxyquinoline typically involves the cyclization of fluorinated anilines with three-carbon reagents. One common method includes the reaction of 4-fluoroaniline with trifluoromethyl diketone, resulting in the formation of 6-fluoroquinolines . Other synthetic methods involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and the use of organometallic compounds .
Industrial Production Methods: Industrial production of 6-Fluoro-4-methoxyquinoline often employs large-scale cyclization and cycloaddition reactions. The use of catalytic amounts of transition metals, such as silver salts, can enhance the yield and efficiency of the synthesis . Additionally, eco-friendly methods using ionic liquids and green reaction protocols are being explored to minimize environmental impact .
化学反应分析
Types of Reactions: 6-Fluoro-4-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
相似化合物的比较
- 6-Fluoroquinoline
- 4-Methoxyquinoline
- 8-Fluoroquinoline
- 6,8-Difluoroquinoline
Comparison: 6-Fluoro-4-methoxyquinoline is unique due to the presence of both fluorine and methoxy groups on the quinoline ring. This dual substitution enhances its biological activity and provides distinct chemical properties compared to other similar compounds . For instance, while 6-fluoroquinoline and 4-methoxyquinoline each have individual applications, the combination of these substituents in 6-Fluoro-4-methoxyquinoline results in a compound with enhanced antibacterial and enzyme inhibitory properties .
属性
IUPAC Name |
6-fluoro-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJDENBNMSTOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613278 | |
| Record name | 6-Fluoro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61293-17-2 | |
| Record name | 6-Fluoro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)
![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1591860.png)







